Home > Products > Screening Compounds P132158 > 2-Furanmethanthiol, TMS
2-Furanmethanthiol, TMS - 1578-37-6

2-Furanmethanthiol, TMS

Catalog Number: EVT-3185208
CAS Number: 1578-37-6
Molecular Formula: C8H14OSSi
Molecular Weight: 186.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of 2-Furanmethanthiol, TMS, is through the functionalization of furan derivatives. Furan itself can be obtained from biomass through processes such as the dehydration of pentoses or hexoses (e.g., xylose or glucose) or via the thermal degradation of lignocellulosic materials. The classification of this compound falls under organic chemistry, specifically within the categories of heterocycles and thiols.

Synthesis Analysis

The synthesis of 2-Furanmethanthiol, TMS, typically involves several methods:

  1. Direct Thiolation: This method involves the reaction of furan with thiols or thioacids in the presence of catalysts to facilitate the formation of the thiol group on the furan ring. Common catalysts include Lewis acids and metal salts.
  2. Nucleophilic Substitution: In this approach, a suitable leaving group on a furan derivative is replaced by a thiol group. For example, starting from 2-bromomethylfuran, nucleophilic substitution with sodium hydrosulfide can yield 2-Furanmethanthiol.
  3. Hydrogenation and Reduction: Another synthetic route may involve the reduction of corresponding sulfoxides or sulfones derived from furans under hydrogenation conditions.

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (50-150 °C) to enhance reaction rates.
  • Catalysts: Commonly used catalysts include palladium on carbon or other transition metals.
  • Solvents: Reactions may be performed in polar aprotic solvents like dimethylformamide or acetonitrile to improve solubility and reactivity.
Molecular Structure Analysis

The molecular structure of 2-Furanmethanthiol consists of a five-membered aromatic ring (furan) with a thiol (-SH) group attached at the carbon adjacent to the oxygen atom in the ring. The structural formula can be represented as follows:

C5H6OS\text{C}_5\text{H}_6\text{OS}

Key Structural Features

  • Furan Ring: Contributes to the aromatic character and reactivity.
  • Thiol Group: Provides nucleophilic properties, making it reactive towards electrophiles.
  • Bond Angles and Lengths: The C-S bond length is typically around 1.8 Å, while C-O bonds in furan are approximately 1.4 Å.
Chemical Reactions Analysis

2-Furanmethanthiol participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The thiol group can act as a nucleophile in reactions with aldehydes and ketones to form thioethers.
  2. Oxidation Reactions: It can be oxidized to sulfoxides or sulfones under appropriate conditions (e.g., using hydrogen peroxide).
  3. Condensation Reactions: In the presence of acids or bases, it can undergo condensation with other carbonyl compounds to form thioesters.

Technical Details

  • Reaction Conditions: Many reactions require specific pH levels (acidic or basic) to proceed efficiently.
  • Yield Optimization: Reaction yields are often optimized by adjusting temperature, solvent choice, and catalyst loading.
Mechanism of Action

The mechanism of action for 2-Furanmethanthiol primarily revolves around its nucleophilic behavior due to the thiol group:

  1. Nucleophilic Attack: In reactions with electrophiles (e.g., carbonyl compounds), the sulfur atom attacks the electrophilic carbon center, leading to the formation of a tetrahedral intermediate.
  2. Proton Transfer: This intermediate can then undergo proton transfer to yield stable products such as thioethers or thioesters.
  3. Rearrangements: Under certain conditions, rearrangements may occur that can lead to different structural isomers or products.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid.
  • Boiling Point: Approximately 120 °C.
  • Density: About 1.05 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic nature.
  • Reactivity: Highly reactive due to the presence of both sulfur and furan functionalities; prone to oxidation and substitution reactions.
Applications

2-Furanmethanthiol has several scientific applications:

  1. Flavoring Agent: Used in food chemistry for its characteristic aroma.
  2. Pharmaceuticals: Investigated for potential therapeutic properties due to its reactivity with biological molecules.
  3. Material Science: Utilized in synthesizing polymers and resins that incorporate sulfur functionalities for enhanced mechanical properties.
  4. Organic Synthesis: Serves as an intermediate in various organic synthesis pathways due to its nucleophilic nature.
Historical Discovery and Research Trajectory of Coffee Aroma Compounds

Early Identification of 2-Furanmethanethiol in Coffee Aroma (1944)

The pivotal discovery of 2-furanmethanethiol (FMT) as a primary odorant in coffee occurred in 1944, when Mexican chemists José Giral and Aureliano García Fernández at the University of Nuevo León first isolated and identified the compound from coffee aroma [6]. This breakthrough established FMT’s chemical identity (C₅H₆OS) and its singular sensory impact, characterized as an "extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet" [6]. Prior to this work, coffee aroma was perceived as an irreproducible complexity, often crudely mimicked through roasted material infusions rather than specific chemical compounds. Giral and Fernández’s achievement stemmed from meticulous steam distillation and fractionation techniques applied to coffee volatiles, though they faced significant challenges in isolating this potent thiol due to its extremely low sensory threshold (0.005–0.01 µg/L in air) and instability in concentrated forms [5] [6]. Their research conclusively linked FMT’s molecular structure to the quintessential roasted coffee character, shifting flavor chemistry from empirical approximations toward compound-specific authenticity [6].

Table 1: Key Historical Discoveries in Coffee Aroma Chemistry

YearResearchersContributionSignificance
1944Giral & FernándezFirst isolation and identification of FMT in coffeeEstablished FMT as primary coffee aroma compound
1928Staudinger & ReichsteinPatent for FMT synthesis via disulfide reductionEnabled industrial production of coffee flavorants
1950Staudinger et al.Review of FMT’s application as coffee flavoringValidated FMT as synthetic coffee aroma standard

Patent Evolution for Synthetic Coffee Flavorings (1928-1950)

The industrial replication of coffee aroma accelerated through a series of patents leveraging thiol chemistry, beginning with Hermann Staudinger and Thadeus Reichstein’s 1928 patent (filed in Switzerland and Canada) for synthesizing FMT via reduction of bis(furylmethyl) disulfide using ammonium hydrogen sulfide (NH₄HS) or elemental zinc [6] [9]. This method addressed the challenge of stabilizing reactive thiol intermediates, enabling scalable production. By 1944, Merck & Co. advanced this work with US Patent US1696419A, which formulated complex coffee aroma profiles by blending FMT with auxiliary compounds like methyl mercaptan, guaiacol, and diacetyl [10]. The patent emphasized combinatorial synergies, noting that FMT provided the "roasted" backbone while methyl mercaptan added "freshness" [10]. Concurrently, Universal Oil Products (US3540889A) optimized methyl mercaptan dosing (1–500 ppm) in coffee extracts to enhance roasted notes post-drying, acknowledging FMT’s instability during thermal processing [3]. This patent era transformed coffee flavorings from crude approximations into precision formulations, with FMT as the non-negotiable cornerstone for authenticity [6] [10].

Table 2: Evolution of Coffee Flavoring Patents (1928–1950)

YearPatent/InnovatorKey CompoundsMethodological Advancement
1928Staudinger & ReichsteinFMT via disulfide reductionFirst reliable chemical synthesis of pure FMT
1944Merck & Co. (US1696419A)FMT + methyl mercaptan + diacetylMulti-compound blending for sensory complexity
1950Universal Oil (US3540889A)Methyl mercaptan (1–500 ppm)Thermal stabilization of thiols in extracts

Key Contributions of Staudinger, Reichstein, and Kofod to Thiol Chemistry

Hermann Staudinger spearheaded foundational FMT synthesis while transitioning from his Nobel-winning polymer research to flavor chemistry. His 1920s collaborations with Thadeus Reichstein (later a Nobel laureate in Physiology/Medicine) yielded not only the disulfide reduction method but also the critical insight that trace methyl mercaptan potentiated FMT’s coffee character [9] [6]. Staudinger further validated FMT’s commercial viability in a 1950 review of coffee flavor patents, cementing its status as the industry standard [6]. Independently, Helmer Kofod (Danish Pharmaceutical College) developed an alternative FMT synthesis in 1955 via acid-catalyzed reaction of furfuryl alcohol with thiourea, followed by alkaline hydrolysis. This method, published in Organic Syntheses, offered higher yields (>75%) and avoided malodorous disulfide intermediates, though it required stringent pH control to prevent thiol oxidation [6]. Together, these pioneers established FMT’s synthetic accessibility and sensory indispensability, bridging academic innovation and industrial application during a period of limited analytical precision [6] [9].

Methodological Limitations in Early Coffee Volatile Analysis

Early FMT research was hampered by rudimentary separation and detection technologies. Prior to gas chromatography (GC), techniques like steam distillation and solvent extraction dominated volatile isolation, often destroying labile thiols through thermal degradation or oxidation [5]. For instance, Giral and Fernández’s 1944 isolation required laborious fractional distillations, yielding sub-milligram quantities of FMT insufficient for structural NMR validation [6]. The absence of sensitive detectors also meant identification relied on sensory matching rather than mass spectral confirmation, risking misattribution of key odorants. As noted in Food Chemistry, "pre-1960s analyses failed to resolve coffee’s volatile diversity, detecting <5% of its ~1,000 compounds" [5]. Additionally, FMT’s reactivity necessitated derivatization (e.g., as disulfides) for stabilization, complicating quantitative analysis. These constraints delayed understanding of FMT’s precursors (e.g., furfuryl alcohol in coffee beans) and its formation pathways during roasting—knowledge later unlocked by GC-MS and headspace sampling [5] [6].

Table 3: Analytical Challenges in Early Coffee Volatile Research

EraDominant TechniquesLimitations for FMT AnalysisConsequence
1940–1955Steam distillation, Solvent extractionThermal degradation of thiols; poor resolutionIncomplete recovery (<10% yield) of FMT
Pre-1960Wet chemistry, Sensory matchingNo molecular specificity; subjective identificationMisattribution of key odorants
1950–1965Early GC (packed columns)Low resolution; incompatible with polar thiolsCo-elution of FMT with interferents

Compound Glossary:

  • 2-Furanmethanethiol (FMT): C₅H₆OS; primary coffee aroma thiol
  • Methyl mercaptan: CH₄S; coffee freshness enhancer
  • Bis(furylmethyl) disulfide: C₁₀H₁₀O₂S₂; FMT synthetic intermediate
  • Furfuryl alcohol: C₅H₆O₂; precursor to FMT in coffee beans

Properties

CAS Number

1578-37-6

Product Name

2-Furanmethanthiol, TMS

IUPAC Name

furan-2-ylmethylsulfanyl(trimethyl)silane

Molecular Formula

C8H14OSSi

Molecular Weight

186.35 g/mol

InChI

InChI=1S/C8H14OSSi/c1-11(2,3)10-7-8-5-4-6-9-8/h4-6H,7H2,1-3H3

InChI Key

SBUUYQPJQSBSAQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SCC1=CC=CO1

Canonical SMILES

C[Si](C)(C)SCC1=CC=CO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.